Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate
Description
This compound features a benzo[d]thiazole core with a tert-butyl carbamate group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in pharmaceutical and materials synthesis . The tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes. This structural combination positions the compound as a versatile intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4S/c1-16(2,3)23-15(22)21-14-20-12-10-11(8-9-13(12)26-14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYORHZNTWUBCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₄H₁₉BNO₄S
- Molecular Weight : 376.3 g/mol
- CAS Number : 1256359-17-7
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets and its potential therapeutic applications.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play a critical role in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Interaction with Kinases : Similar compounds have demonstrated the ability to bind to kinase domains, affecting their activity and potentially reversing drug resistance in cancer therapies.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against specific bacterial strains, which may be attributed to its ability to disrupt bacterial membrane integrity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
Antimicrobial Activity
The compound has shown promising results against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 - 3.125 μg/mL |
| Enterococcus faecium | 0.78 - 3.125 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound significantly inhibited the growth of breast cancer cells through a mechanism involving CDK6 inhibition. The half-maximal inhibitory concentration (IC50) was reported at sub-micromolar levels.
- Case Study on Antimicrobial Properties : Research presented at the International Conference on Antibiotics indicated that the compound exhibited strong bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds containing boron atoms can exhibit significant anticancer properties. The incorporation of the benzo[d]thiazole moiety in this compound enhances its biological activity against various cancer cell lines. For instance:
- A study demonstrated that derivatives of benzo[d]thiazole showed potent inhibition of tumor growth in xenograft models .
2. Drug Delivery Systems
The unique properties of dioxaborolane derivatives allow for their use in drug delivery systems. The ability to form stable complexes with therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs. Case studies have shown:
Applications in Materials Science
1. Organic Electronics
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate has potential applications in organic electronics due to its electronic properties. The dioxaborolane structure contributes to charge transport capabilities:
- Research indicates that similar compounds have been utilized in organic light-emitting diodes (OLEDs), improving efficiency and stability .
2. Sensors
The compound's ability to interact with various analytes makes it suitable for sensor applications. Its boron content can facilitate the detection of specific ions or molecules:
- Studies have shown that boron-containing compounds can be effective in developing sensors for environmental monitoring .
Data Table: Comparison of Applications
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs, their structural features, and applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
